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Compound of Interest

Compound Name: 2-(3-Bromopyridin-2-yl)acetonitrile

Cat. No.: B169921 Get Quote

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung
Pyridin-2-ylacetonitril ist ein vielseitiger Baustein in der organischen Synthese, insbesondere

für die Entwicklung pharmazeutischer Wirkstoffe. Die Reaktivität der Methylengruppe und der

Nitrilgruppe ermöglicht eine breite Palette von Derivatisierungen, die zur Synthese komplexer

heterocyclischer Systeme und funktioneller Moleküle führen. Diese Applikationshinweise bieten

einen detaillierten Überblick über Schlüsselreaktionen zur Derivatisierung der Acetonitrilgruppe

am Pyridinring, einschließlich detaillierter experimenteller Protokolle und Anwendungsbeispiele

in der Arzneimittelentwicklung.

Reaktionen an der aktiven Methylengruppe
Die Methylengruppe von Pyridin-2-ylacetonitril ist durch die benachbarten elektronenziehenden

Pyridin- und Nitrilgruppen aktiviert, was sie anfällig für die Deprotonierung und anschließende

Reaktion mit Elektrophilen macht.

Alkylierung
Die Alkylierung der α-Position ermöglicht die Einführung verschiedener Alkyl- und Aryl-

Substituenten, was zur Diversifizierung der Molekülstruktur führt.
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Experimentelles Protokoll: Synthese von 2-Phenyl-2-(pyridin-2-yl)acetonitril

Eine Suspension von Natriumamid (31,2 g, 0,80 mol) in trockenem Toluol (200 ml) wird in

einem 2-Liter-Dreihalskolben unter Rühren hergestellt.

Phenylacetonitril (46,8 g, 0,40 mol) wird tropfenweise zugegeben, wobei die Temperatur bei

30-35 °C gehalten wird.

Die Mischung wird anschließend für 4,5 Stunden unter Rückfluss erhitzt.

Nach dem Abkühlen wird 2-Brompyridin (63,6 g, 0,40 mol) in Toluol (100 ml) zugetropft, und

die Reaktion wird für weitere 3 Stunden unter Rückfluss gehalten.

Die Reaktion wird durch vorsichtige Zugabe von Wasser beendet.

Die organische Phase wird abgetrennt, mit Wasser und verdünnter Salzsäure gewaschen,

basisch gestellt und mit Ether extrahiert.

Nach dem Trocknen und Entfernen des Lösungsmittels wird das Rohprodukt durch

Destillation oder Umkristallisation gereinigt.

Produkte Ausbeute (%) Schmelzpunkt (°C) Referenz

2-Phenyl-2-(pyridin-2-

yl)acetonitril
- - [1]

Knoevenagel-Kondensation
Die Knoevenagel-Kondensation mit Aldehyden oder Ketonen führt zur Bildung von α,β-

ungesättigten Nitrilen, die wichtige Zwischenprodukte für die weitere Synthese sind.

Experimentelles Protokoll: Knoevenagel-Kondensation mit aromatischen Aldehyden

Pyridin-2-ylacetonitril (2 mmol) und der entsprechende aromatische Aldehyd (2 mmol)

werden in Ethanol gelöst.

Eine katalytische Menge einer Base (z. B. Piperidin oder Natriumethoxid) wird zugegeben.
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Die Reaktionsmischung wird bei Raumtemperatur oder unter leichtem Erwärmen für

mehrere Stunden gerührt.

Der gebildete Niederschlag wird abfiltriert, mit kaltem Ethanol gewaschen und getrocknet.

Das Produkt kann durch Umkristallisation weiter gereinigt werden.

Aldehyd Produkt Ausbeute (%) Referenz

2-

Methoxybenzaldehyd

2-(2-

Methoxyphenyl)-3-

(pyridin-2-yl)acrylnitril

85-95 [2][3]

4-Chlorobenzaldehyd
2-(4-Chlorophenyl)-3-

(pyridin-2-yl)acrylnitril
90 [4]

Thorpe-Ziegler-Reaktion
Die intramolekulare Thorpe-Ziegler-Reaktion von Dinitrilen ist eine leistungsstarke Methode zur

Synthese von cyclischen Ketonen nach anschließender Hydrolyse. Diese Reaktion ist

besonders nützlich für die Bildung von Fünf- bis Achtringen.[5][6]

Logischer Arbeitsablauf für die Thorpe-Ziegler-Reaktion

Bildunterschrift: Allgemeiner Arbeitsablauf der Thorpe-Ziegler-Reaktion.

Reaktionen an der Nitrilgruppe
Die Nitrilgruppe kann verschiedenen Transformationen unterzogen werden, um Amine, Amide,

Carbonsäuren oder heterocyclische Systeme zu erzeugen.

Hydrolyse zu Carbonsäuren
Die saure oder basische Hydrolyse der Nitrilgruppe führt zur Bildung der entsprechenden

Carbonsäure, 2-Pyridylessigsäure, einem wichtigen pharmazeutischen Zwischenprodukt.

Experimentelles Protokoll: Synthese von 2-Pyridylessigsäure

Ethyl-2-pyridylacetat (1,65 g, 10 mmol) wird in Ethanol (13 ml) gelöst.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.researchgate.net/figure/Knoevenagel-condensation-of-various-aromatic-aldehydes-with-active-methylene-compounds_tbl1_264588355
https://www.researchgate.net/figure/Knoevenagel-condensation-of-aromatic-aldehydes-with-malononitrile-a_tbl2_320017098
https://www.pcbiochemres.com/article_90431_0b4cf88bc3e4e8fd6b8887871342aa00.pdf
https://www.frontiersin.org/research-topics/61824/advancements-in-p2x7-antagonists-from-mechanistic-insights-to-therapeutic-applications
https://eureka.patsnap.com/patent-CN102432616B
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b169921?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Eine Lösung von Kaliumhydroxid (0,67 g, 12 mmol) in Wasser (4,3 ml) wird zugegeben.

Die Mischung wird 30 Minuten lang bei 50 °C erhitzt und gerührt.[7]

Nach Abschluss der Reaktion wird das Ethanol abdestilliert.

Die wässrige Phase wird mit Diethylether extrahiert, um nicht umgesetztes

Ausgangsmaterial zu entfernen.

Die wässrige Schicht wird mit 1N HCl auf pH 2 angesäuert und zur Trockne eingedampft.

Der ölige Rückstand wird mit Diethylether kristallisiert, filtriert und getrocknet, um 2-

Pyridylessigsäure zu erhalten.[7]

Produkt Ausbeute (%) Referenz

2-Pyridylessigsäure quantitativ [7]

Reduktion zu Aminen
Die Reduktion der Nitrilgruppe führt zur Bildung von primären Aminen, die wertvolle Bausteine

für die Synthese von Wirkstoffen sind.

Experimentelles Protokoll: Reduktion mit Lithiumaluminiumhydrid (LiAlH₄)

Zu einer Suspension von LiAlH₄ in trockenem Diethylether oder Tetrahydrofuran (THF) wird

eine Lösung von Pyridin-2-ylacetonitril in demselben Lösungsmittel langsam zugetropft.

Die Reaktionsmischung wird für einige Stunden bei Raumtemperatur oder unter leichtem

Erwärmen gerührt.

Die Reaktion wird vorsichtig durch die schrittweise Zugabe von Wasser und einer wässrigen

Natriumhydroxidlösung beendet.

Der anorganische Niederschlag wird abfiltriert und mit dem Lösungsmittel gewaschen.

Das Filtrat wird getrocknet und das Lösungsmittel wird entfernt, um das rohe 2-(Pyridin-2-

yl)ethan-1-amin zu erhalten, das durch Destillation gereinigt werden kann.
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Experimentelles Protokoll: Katalytische Hydrierung

Pyridin-2-ylacetonitril wird in einem geeigneten Lösungsmittel (z. B. Ethanol, Methanol)

gelöst.

Ein Hydrierkatalysator (z. B. Palladium auf Kohle (Pd/C), Platin(IV)-oxid (PtO₂), Raney-

Nickel) wird zugegeben.

Die Mischung wird in einem Autoklaven unter Wasserstoffdruck (typischerweise 3-50 bar)

und bei erhöhter Temperatur (25-100 °C) für mehrere Stunden hydriert.

Nach Abschluss der Reaktion wird der Katalysator abfiltriert und das Lösungsmittel entfernt,

um das Produkt zu erhalten.

Reduktionsmittel/K
atalysator

Produkt Ausbeute (%) Referenz

LiAlH₄
2-(Pyridin-2-yl)ethan-

1-amin
- [8]

Pd/C
Ethylamin (aus

Acetonitril)

43.8 (Faraday-

Effizienz)
[9]

PtO₂ Piperidinderivate - [10]

Cycloadditionsreaktionen
Die Nitrilgruppe kann als Dipolarophil an [3+2]-Cycloadditionsreaktionen mit 1,3-Dipolen wie

Aziden teilnehmen, um fünfgliedrige Heterocyclen wie Tetrazole zu bilden.

Experimenteller Arbeitsablauf für die [3+2]-Cycloaddition

Bildunterschrift: Allgemeiner Arbeitsablauf für die [3+2]-Cycloaddition.

Anwendung in der Arzneimittelentwicklung: P2X7-
Rezeptor-Antagonisten
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Derivatisierte Pyridine, die aus Pyridin-2-ylacetonitril synthetisiert werden, haben ein

erhebliches Potenzial in der Arzneimittelentwicklung gezeigt. Ein bemerkenswertes Beispiel ist

ihre Anwendung als Antagonisten des P2X7-Rezeptors. Der P2X7-Rezeptor ist ein ATP-

gesteuerter Ionenkanal, der eine entscheidende Rolle bei Entzündungs- und Immunreaktionen

spielt.[11] Seine Überexpression und Aktivierung wird mit verschiedenen entzündlichen

Erkrankungen, neuropathischen Schmerzen und Krebs in Verbindung gebracht.[5][12][13][14]

GSK1482160 ist ein potenter und selektiver negativer allosterischer Modulator des P2X7-

Rezeptors.[15][16] Obwohl die direkte Synthese aus Pyridin-2-ylacetonitril nicht dokumentiert

ist, dienen strukturell verwandte Pyridinderivate als wichtige Bausteine für solche Modulatoren.

Die Derivatisierung von Pyridin-2-ylacetonitril bietet einen Weg zur Synthese neuartiger P2X7-

Antagonisten.

P2X7-Rezeptor-Signalweg bei Entzündungen

Die Aktivierung des P2X7-Rezeptors durch extrazelluläres ATP löst eine Kaskade von

intrazellulären Ereignissen aus, die zur Freisetzung von pro-inflammatorischen Zytokinen wie

Interleukin-1β (IL-1β) führen. Dieser Prozess wird durch das NLRP3-Inflammasom vermittelt.

[13] P2X7-Antagonisten blockieren diesen Signalweg und reduzieren so die

Entzündungsreaktion.
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Bildunterschrift: Vereinfachter P2X7-Rezeptor-Signalweg bei Entzündungen.
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Fazit
Pyridin-2-ylacetonitril ist ein wertvoller Ausgangsstoff für die Synthese einer Vielzahl von

Pyridinderivaten mit potenziellen pharmazeutischen Anwendungen. Die in diesen

Applikationshinweisen beschriebenen Protokolle für Alkylierung, Knoevenagel-Kondensation,

Hydrolyse, Reduktion und Cycloaddition bieten eine Grundlage für die Erforschung und

Entwicklung neuer Wirkstoffe, wie am Beispiel der P2X7-Rezeptor-Antagonisten gezeigt. Die

Vielseitigkeit dieses Bausteins macht ihn zu einem wichtigen Werkzeug für Medizinalchemiker

bei der Suche nach neuen Therapeutika.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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